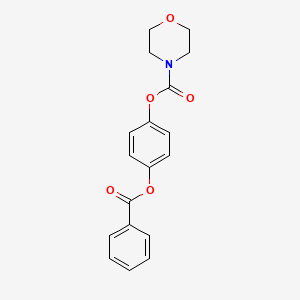
2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile, commonly known as CPEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPEP belongs to the class of acrylonitrile derivatives and is synthesized through a multi-step process.
作用機序
The mechanism of action of CPEP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. CPEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and also to inhibit the replication of various viruses.
Biochemical and Physiological Effects:
CPEP has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammatory cytokines, and the reduction of viral replication. CPEP has also been shown to have low toxicity in animal studies.
実験室実験の利点と制限
One advantage of using CPEP in lab experiments is its high purity and stability. CPEP is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that CPEP is not very water-soluble, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving CPEP. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its potential as a pesticide and herbicide and to study its environmental impact. Additionally, further research is needed to fully understand the mechanism of action of CPEP and its potential use in various fields.
合成法
The synthesis of CPEP involves several steps, including the reaction of 4-chlorobenzaldehyde with malononitrile, followed by the condensation of the resulting product with 3,4-diethoxybenzaldehyde. The final step involves the reaction of the resulting intermediate product with acetic anhydride and sodium acetate.
科学的研究の応用
CPEP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CPEP has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. In material science, CPEP has been used as a precursor for the synthesis of various polymers and nanomaterials. In environmental science, CPEP has been studied for its potential use as a pesticide and herbicide.
特性
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-3-22-18-10-5-14(12-19(18)23-4-2)11-16(13-21)15-6-8-17(20)9-7-15/h5-12H,3-4H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLKOMAZQWAXFB-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)
![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)





![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5738718.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methoxyphenyl)acetamide](/img/structure/B5738732.png)

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5738753.png)